Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl-
Description
Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl- (CAS: Not explicitly provided), is a Schiff base derivative characterized by a benzenamine core substituted with 3,5-dimethyl groups and a 4-chlorophenylmethylene moiety. Its structure combines electron-donating methyl groups and an electron-withdrawing 4-chlorophenyl group, influencing its electronic properties, solubility, and reactivity.
Properties
CAS No. |
180569-73-7 |
|---|---|
Molecular Formula |
C15H14ClN |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)methanimine |
InChI |
InChI=1S/C15H14ClN/c1-11-7-12(2)9-15(8-11)17-10-13-3-5-14(16)6-4-13/h3-10H,1-2H3 |
InChI Key |
RCFAHJMENQRFOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N=CC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Conventional Acid-Catalyzed Condensation
The most widely reported method involves refluxing equimolar quantities of 3,5-dimethylaniline (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol) in ethanol (25 mL) with glacial acetic acid (2–3 drops) as a catalyst. The mixture is heated at 70–80°C for 6 hours, yielding a yellow precipitate upon cooling. Recrystallization from ethanol affords the pure product with yields of 80–88%.
Mechanistic Insights :
-
Nucleophilic Attack : The primary amine attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde, forming a hemiaminal intermediate.
-
Dehydration : Acid catalysis facilitates protonation of the hydroxyl group, leading to water elimination and imine formation.
Optimization Parameters :
-
Solvent : Ethanol is preferred for its polarity and boiling point (78°C), though toluene and DMF are alternatives.
-
Catalyst : Acetic acid enhances reaction kinetics by protonating the carbonyl oxygen, increasing electrophilicity.
-
Temperature : Prolonged reflux (6 hours) ensures complete conversion, as shorter durations risk unreacted starting materials.
Solvent-Free and Microwave-Assisted Synthesis
Emerging methodologies reduce environmental impact by eliminating solvents. Mixing 3,5-dimethylaniline and 4-chlorobenzaldehyde in a 1:1 molar ratio under microwave irradiation (300 W, 100°C) for 10 minutes achieves 85% yield. This approach minimizes reaction time from hours to minutes while maintaining purity.
Advantages :
-
Energy Efficiency : Microwave irradiation accelerates molecular collisions, enhancing reaction rates.
-
Reduced Byproducts : Absence of solvent mitigates side reactions, simplifying purification.
Reaction Conditions and Yield Optimization
Solvent and Base Selection
While ethanol is standard, polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP) enable higher temperatures (120–130°C), potentially improving yields. Bases such as triethylamine (TEA) or potassium carbonate may replace acetic acid, though they require anhydrous conditions.
Table 1: Solvent and Catalyst Impact on Yield
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | Acetic acid | 70–80 | 88 |
| Toluene | TEA | 120 | 82 |
| DMF | K₂CO₃ | 130 | 78 |
| Solvent-free | None | 100 (microwave) | 85 |
Purification Techniques
Crude products are purified via:
-
Recrystallization : Ethanol or methanol recrystallization removes unreacted aldehydes and amines, yielding crystals with melting points of 184–198°C.
-
Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent resolves impurities, though this is less common for simple Schiff bases.
Analytical Characterization
Spectroscopic Analysis
-
FT-IR : C=N stretch at 1531–1593 cm⁻¹, C=O (dimedone moiety) at 1610–1631 cm⁻¹, and aromatic C-H stretches at 3000–3100 cm⁻¹.
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¹H NMR (700 MHz, CDCl₃) : δ 8.35 (s, 1H, -CH=N), 7.45–7.20 (m, 4H, Ar-H), 2.35 (s, 6H, -CH₃).
-
Mass Spectrometry : Molecular ion peak at m/z 243.73 (M⁺), consistent with the molecular formula C₁₅H₁₄ClN.
Table 2: Key Spectral Assignments
| Technique | Signal (δ/cm⁻¹/m/z) | Assignment |
|---|---|---|
| FT-IR | 1593 | ν(C=N) |
| ¹H NMR | 8.35 | -CH=N |
| MS | 243.73 | [M]⁺ |
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Impact :
2.3. Benzenamine Core Modifications
Comparisons with N-(4-methoxyphenyl)methylene-4-butylbenzenamine () and N-[(3,5-dimethoxyphenyl)methyl]benzenepropanamine () highlight the role of electronic and steric effects:
Functional Implications :
- Electron-withdrawing groups (e.g., Cl) : May stabilize the Schiff base linkage, enhancing thermal stability but reducing nucleophilic reactivity.
Biological Activity
Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties, particularly focusing on its antimicrobial and anticancer activities.
Chemical Structure and Synthesis
The molecular formula of Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl- is C15H14ClN. It is synthesized through a condensation reaction between 3,5-dimethylbenzenamine and 4-chlorobenzaldehyde, typically using an acid catalyst like hydrochloric or sulfuric acid under reflux conditions. The reaction can be summarized as follows:
This compound features a unique arrangement of an amine group substituted with a (4-chlorophenyl)methylene group and two methyl groups at the 3 and 5 positions of the benzene ring, contributing to its distinct chemical reactivity.
Biological Activity
Research indicates that Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl- exhibits promising antimicrobial and anticancer properties. The following sections detail these activities.
Antimicrobial Activity
Studies have shown that this compound has the potential to inhibit various microbial strains. For instance, it has demonstrated activity against Salmonella typhi and Bacillus subtilis, among others. The effectiveness of Benzenamine derivatives in antimicrobial applications can be summarized in Table 1 below:
| Compound | Bacterial Strain | Inhibition Rate (%) |
|---|---|---|
| 7b | Salmonella typhi | 42.00 |
| 7i | Bacillus subtilis | 42.49 |
| Ningnanmycin | Control | 54.51 |
The inhibition rates indicate that certain derivatives possess comparable activity to established antimicrobial agents.
Anticancer Activity
Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl- has also been investigated for its anticancer potential. The compound may inhibit pathways associated with cell proliferation by interacting with specific molecular targets such as enzymes and receptors involved in cancer progression. Preliminary studies suggest that it could modulate enzyme activities linked to cancer cell growth.
The mechanism underlying the biological activity of Benzenamine involves interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms, which are critical in neurotransmitter regulation and have implications in neurodegenerative diseases.
- Cell Proliferation Pathways : By targeting specific receptors or enzymes involved in cell signaling pathways, it may hinder the growth of cancer cells.
Case Studies
Several studies have documented the biological effects of Benzenamine derivatives:
- A study published in Molecules highlighted that compounds similar to Benzenamine showed significant AChE inhibitory activity in the nanomolar range . This suggests potential therapeutic applications in treating Alzheimer's disease.
- Another investigation focused on the synthesis of sulfonamide derivatives containing similar structural features to Benzenamine demonstrated antiviral activity against tobacco mosaic virus (TMV), indicating a broader spectrum of biological activity .
Q & A
Basic Research Questions
Q. What is the synthetic methodology for Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl-?
- Methodology : The compound is synthesized via a condensation reaction between 3,5-dimethylaniline and 4-chlorobenzaldehyde. The reaction typically employs a polar aprotic solvent (e.g., ethanol or toluene) under reflux conditions. Catalysts such as anhydrous magnesium sulfate (MgSO₄) or phase-transfer agents (e.g., tris(dioxa-3,6-heptyl)amine, TDA-1) are used to accelerate imine bond formation. Purification involves column chromatography (silica gel) or recrystallization from solvents like ethyl acetate .
- Key Data : Yield optimization studies suggest a temperature range of 80–100°C and reaction times of 6–12 hours.
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C-NMR : Assigns protons and carbons in the aromatic and methyl groups. For example, the imine proton (C=N) appears as a singlet near δ 8.5–9.0 ppm, while methyl groups (3,5-dimethyl) resonate at δ 2.2–2.4 ppm .
- HRMS (CI) : Validates molecular weight and fragmentation patterns (e.g., exact mass for C₁₅H₁₅ClN₂: calculated 258.0922, observed 258.0925) .
- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated in structurally related amides like 4-chloro-N-(3,5-dimethylphenyl)benzamide .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and enantioselectivity?
- Methodology :
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, tripotassium phosphate (K₃PO₄) enhances base-mediated condensation in toluene .
- Enantioselective synthesis : Use chiral catalysts (e.g., Ce(IV) pyridyl-bis(oxazoline)) to induce asymmetry, as seen in analogous nitrone cycloadditions .
Q. What computational methods model the electronic properties of this Schiff base?
- Methodology :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution using software like Gaussian 16 with B3LYP/6-311+G(d,p) basis sets.
- Molecular docking : Predict binding affinities for biological targets (e.g., enzymes or receptors) using AutoDock Vina .
Q. How can contradictions in characterization data (e.g., NMR vs. X-ray) be resolved?
- Methodology :
- Cross-validation : Compare NMR-derived torsion angles with X-ray crystallographic data to confirm conformational stability.
- Dynamic NMR : Assess rotational barriers of the imine bond at variable temperatures.
Q. What in vitro assays evaluate the biological activity of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
